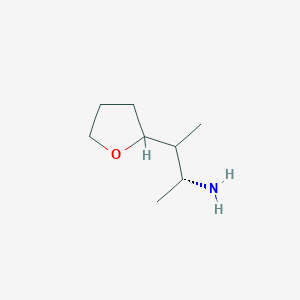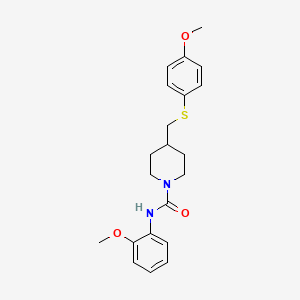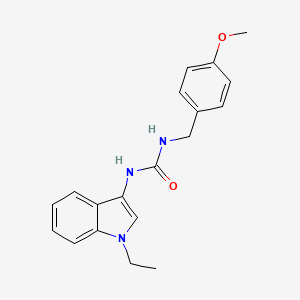
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
One significant application is in the realm of synthesis and analytical chemistry. Compounds similar to "1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea" have been synthesized for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analyses. For instance, deuterium-labeled versions of related urea derivatives have been developed for precise drug absorption, distribution, and pharmacokinetics studies, demonstrating their utility in enhancing the accuracy of analytical methods (Liang, Wang, Yan, & Wang, 2020).
Chemical Structure and Properties
Research into the chemical structure and properties of similar compounds has led to insights into their potential biological activities. Studies on compounds with closely related structures have characterized their synthesis, crystal structures, and explored their antitumor activities and interactions with biological targets, such as CDK4, highlighting the relevance of these compounds in medicinal chemistry and drug design (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Radiolabeling and PET Studies
Radiolabeled versions of closely related urea derivatives have been synthesized for positron emission tomography (PET) studies, particularly for exploring their selectivity and potential as inhibitors of specific enzymes like glycogen synthase kinase-3beta (GSK-3β). These studies are crucial for understanding the pharmacodynamics and therapeutic potential of these compounds, although challenges such as poor brain penetration have been noted, indicating the complexity of developing central nervous system-active drugs (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Biological Activity and Drug Development
The search for new therapeutic agents has led to the synthesis and evaluation of urea derivatives for their biological activities. Compounds with structural similarities have been investigated for their antimitotic properties, inhibition of tubulin at the colchicine binding site, and induction of apoptotic cell death, demonstrating their potential as antiproliferative agents in cancer therapy (Romagnoli, Baraldi, Sarkar, Carrión, Lopez Cara, Cruz-López, Preti, Tabrizi, Tolomeo, Grimaudo, Di Cristina, Zonta, Balzarini, Brancale, Hsieh, & Hamel, 2008).
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-13-17(16-6-4-5-7-18(16)22)21-19(23)20-12-14-8-10-15(24-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZGBOAVZRDIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
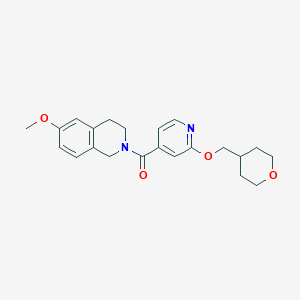
![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)
![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
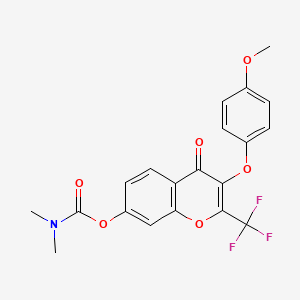
![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)
amine hydrochloride](/img/structure/B2715877.png)
